molecular formula C62H116O27 B12420552 Boc-PEG25-benzyl

Boc-PEG25-benzyl

Cat. No.: B12420552
M. Wt: 1293.6 g/mol
InChI Key: HVHIZMIQMTUTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-PEG25-benzyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-PEG25-benzyl is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the PEG backbone, which is then modified to introduce the benzyl group and the tert-butoxycarbonyl (Boc) protecting group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve mild temperatures and the use of organic solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Boc-PEG25-benzyl undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The benzyl group can be reduced to form toluene.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-PEG25-benzyl is widely used in scientific research, particularly in the synthesis of PROTACs. These chimeras are used to selectively degrade target proteins, making them valuable tools in drug discovery and development. The compound is also used in the development of targeted therapies for cancer and other diseases . Additionally, this compound is used in the study of protein-protein interactions and the development of novel therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-PEG25-benzyl is unique due to its specific structure, which includes a long PEG chain (25 units), a benzyl group, and a Boc protecting group. This combination provides the compound with unique properties, such as increased solubility, stability, and the ability to form stable conjugates with various ligands . These properties make this compound particularly valuable in the synthesis of PROTACs and other targeted therapeutic agents .

Properties

Molecular Formula

C62H116O27

Molecular Weight

1293.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C62H116O27/c1-62(2,3)89-61(63)9-10-64-11-12-65-13-14-66-15-16-67-17-18-68-19-20-69-21-22-70-23-24-71-25-26-72-27-28-73-29-30-74-31-32-75-33-34-76-35-36-77-37-38-78-39-40-79-41-42-80-43-44-81-45-46-82-47-48-83-49-50-84-51-52-85-53-54-86-55-56-87-57-58-88-59-60-7-5-4-6-8-60/h4-8H,9-59H2,1-3H3

InChI Key

HVHIZMIQMTUTEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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